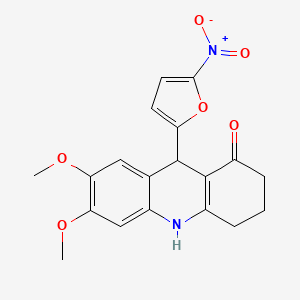![molecular formula C21H27NO2S B12483473 N-[3-(2-ethoxyphenyl)propyl]-2-[(4-methylbenzyl)sulfanyl]acetamide](/img/structure/B12483473.png)
N-[3-(2-ethoxyphenyl)propyl]-2-[(4-methylbenzyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-ethoxyphenyl)propyl]-2-[(4-methylbenzyl)sulfanyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an ethoxyphenyl group, a propyl chain, and a sulfanylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-ethoxyphenyl)propyl]-2-[(4-methylbenzyl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Ethoxyphenyl Propyl Intermediate: This step involves the reaction of 2-ethoxyphenyl with a propyl halide under basic conditions to form the ethoxyphenyl propyl intermediate.
Introduction of the Sulfanylacetamide Group: The intermediate is then reacted with 4-methylbenzyl mercaptan and acetic anhydride in the presence of a catalyst to introduce the sulfanylacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes:
Temperature Control: Maintaining an optimal temperature range to ensure the reaction proceeds efficiently.
Catalyst Selection: Using specific catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-ethoxyphenyl)propyl]-2-[(4-methylbenzyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-[3-(2-ethoxyphenyl)propyl]-2-[(4-methylbenzyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-ethoxyphenyl)propyl]-2-[(4-methylbenzyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and influencing cellular processes.
Interfering with Cellular Pathways: Affecting signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-methoxyphenyl)propyl]-2-[(4-methylbenzyl)sulfanyl]acetamide
- N-[3-(2-ethoxyphenyl)propyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide
Uniqueness
N-[3-(2-ethoxyphenyl)propyl]-2-[(4-methylbenzyl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H27NO2S |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[3-(2-ethoxyphenyl)propyl]-2-[(4-methylphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C21H27NO2S/c1-3-24-20-9-5-4-7-19(20)8-6-14-22-21(23)16-25-15-18-12-10-17(2)11-13-18/h4-5,7,9-13H,3,6,8,14-16H2,1-2H3,(H,22,23) |
InChI Key |
UUMVCQJRICIHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CCCNC(=O)CSCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![prop-2-yn-1-yl 3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-[(2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B12483399.png)
![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B12483402.png)
![2-methoxy-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B12483405.png)
![Ethyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12483407.png)
![5-chloro-2-methoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12483414.png)


![3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12483449.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B12483462.png)
![N-[2-(Dimethylamino)ethyl]-2-[N-(2-fluorophenyl)benzenesulfonamido]acetamide](/img/structure/B12483464.png)
![methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12483467.png)
![N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B12483475.png)
![Ethyl 3-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483481.png)
